Biotin-PEG2-Amine is categorized under bioconjugation reagents, specifically as a linker molecule that can be used to attach biotin to various biomolecules such as proteins, nucleic acids, and other macromolecules. The compound's CAS number is 138529-46-1, and it has a molecular weight of approximately 374.5 g/mol. It is primarily sourced from chemical suppliers specializing in bioconjugation reagents, such as Creative Biolabs and Thermo Fisher Scientific .
The synthesis of Biotin-PEG2-Amine typically involves the reaction of biotin with a polyethylene glycol derivative that has been activated to introduce an amine group. The following methods are commonly employed:
The molecular structure of Biotin-PEG2-Amine can be described as follows:
The presence of the polyethylene glycol spacer ensures that the biotin moiety remains accessible for binding while improving solubility in biological systems .
Biotin-PEG2-Amine participates in several key chemical reactions:
The mechanism of action for Biotin-PEG2-Amine primarily revolves around its ability to facilitate bioconjugation through the formation of covalent bonds between the primary amine and reactive groups on target biomolecules:
Biotin-PEG2-Amine exhibits several notable physical and chemical properties:
Biotin-PEG2-Amine has diverse applications in scientific research:
Biotin-PEG2-amine exemplifies precision molecular engineering for targeted biomolecular interactions. This trifunctional compound integrates three critical elements: a biotin moiety for high-affinity streptavidin binding (Kd ≈ 10-15 M), a short diethylene glycol (PEG2) spacer, and a terminal primary amine for covalent conjugation [2] [7]. The PEG2 spacer serves dual purposes: (1) it provides a 20.4 Å molecular extension that minimizes steric hindrance during avidin-biotin complexation, and (2) significantly enhances water solubility (up to 25 mg/mL in aqueous solutions), enabling efficient bioconjugation in physiological buffers [5] [7]. This architecture ensures the biotin ligand remains accessible for binding while the amine group (-NH2) facilitates conjugation to carboxyl-containing targets via carbodiimide chemistry [1].
The compound's molecular specificity enables selective modification of carboxyl groups on proteins—particularly at glutamate (Glu), aspartate (Asp), or C-terminal residues—without modifying lysine amines. This selectivity is governed by the differential reactivity of the terminal amine group when activated with crosslinkers like EDC [4] [5]. The PEG2 linker's hydrophilicity creates a hydration shield around conjugated biomolecules, reducing nonspecific binding and improving pharmacokinetic profiles in therapeutic applications [7] [9]. This design principle has been effectively leveraged in biosensor development, where orientation-controlled immobilization of biorecognition elements is critical [3].
Table 1: Structural Characteristics of Biotin-PEGn-Amine Derivatives
| PEG Units | Spacer Length (Å) | Molecular Weight (Da) | Water Solubility | Primary Application |
|---|---|---|---|---|
| PEG2 | 20.4 | 374.5 | High (25 mg/mL) | Reduced steric hindrance |
| PEG3 | 28.7 | 418.5 | High | Intermediate applications |
| PEG4 | 37.0 | 462.5 | High | Cell permeability modulation |
| PEG12 | >100 | >800 | Moderate | Long-circulating drug carriers |
The conjugation chemistry of Biotin-PEG2-amine relies on carbodiimide-mediated activation, specifically using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). This zero-length crosslinker facilitates amide bond formation between the compound's primary amine and target carboxyl groups through a three-step mechanism: (1) EDC reacts with the carboxyl group to form an O-acylisourea intermediate; (2) this electrophilic intermediate undergoes nucleophilic attack by the primary amine of Biotin-PEG2-amine; (3) amide bond formation occurs with release of a soluble urea byproduct [10]. The reaction achieves optimal efficiency (70-95% conversion) under mildly acidic conditions (pH 4.5-5.5) using MES buffer, which lacks interfering amine or carboxyl groups [4] [10].
The inherent instability of the O-acylisourea intermediate (hydrolysis half-life <1 minute) presents a significant challenge. To stabilize this intermediate and improve conjugation efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is incorporated. EDC first converts the carboxyl group to an NHS ester, which extends the intermediate's stability to minutes-hours and enables conjugation at physiological pH (7.0-7.5) [10]. This synergistic approach is critical when biotinylating sensitive biomolecules like antibodies or enzymes, where reaction conditions must remain near-neutral to preserve biological activity [4].
Table 2: Optimization Parameters for EDC-Mediated Biotin-PEG2-Amine Conjugation
| Parameter | Optimal Condition | Suboptimal Condition | Effect on Yield |
|---|---|---|---|
| pH | 4.5-5.5 (MES buffer) | >7.0 (Phosphate buffer) | Decrease by 40-60% |
| Molar Ratio | 5:1 (EDC:Biotin-PEG2-amine) | 1:1 | Decrease by 50-70% |
| Temperature | 4-25°C | >37°C | Increased hydrolysis |
| NHS Addition | 2:1 (NHS:EDC) | No NHS | Decrease by 80-90% |
| Reaction Time | 2 hours | 30 minutes | Incomplete conjugation |
Applications of this chemistry include:
The PEG spacer length critically influences the binding efficiency of biotin derivatives to streptavidin tetramers. Biotin-PEG2-amine (20.4 Å spacer) demonstrates a steric optimization balance—sufficiently long to project biotin beyond the protein's surface hydration layer yet short enough to prevent entanglements that hinder binding pocket access [7]. Surface plasmon resonance studies reveal that PEG2 spacers achieve association constants (Ka) of 1.5 × 107 M-1, compared to 3.2 × 106 M-1 for non-PEGylated biotin-amine [7]. This represents a 4.7-fold enhancement in avidin binding affinity attributable to the spacer [3].
Comparative studies with longer spacers show diminishing returns: while Biotin-PEG4-amine (37.0 Å) improves binding kinetics in crowded environments (e.g., cell surfaces), it exhibits higher nonspecific binding in biosensor applications due to increased molecular flexibility [7]. Conversely, non-PEGylated biotin derivatives suffer from binding site inaccessibility, where the biotin moiety cannot fully engage the hydrophobic pocket of streptavidin, reducing effective affinity by >80% [3]. The PEG2 length specifically optimizes performance in:
Table 3: Streptavidin Binding Kinetics of Biotin-PEGn-Amine Derivatives
| Spacer Type | Association Rate (kon, M-1s-1) | Dissociation Rate (koff, s-1) | Affinity Constant (Kd, M) | Optimal Application Context |
|---|---|---|---|---|
| Biotin (no spacer) | 2.1 × 106 | 8.3 × 10-5 | 3.9 × 10-11 | Solution-phase assays |
| Biotin-PEG2 | 6.7 × 106 | 1.2 × 10-5 | 1.8 × 10-12 | Surface immobilization |
| Biotin-PEG4 | 7.3 × 106 | 1.0 × 10-5 | 1.4 × 10-12 | Cell membrane labeling |
| Biotin-PEG12 | 6.9 × 106 | 3.5 × 10-5 | 5.1 × 10-12 | In vivo delivery systems |
Advanced applications leverage the spacer length for functional precision:
The strategic selection of PEG spacer length thus represents a critical design parameter that balances accessibility, solubility, and binding kinetics for specific biotechnological applications.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: